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Abstract
2-(Ethylamino)nicotinonitrile, also known as 2-(Ethylamino)-3-cyanopyridine, is a substituted

pyridine derivative that belongs to the class of 2-aminonicotinonitriles. This class of compounds

is recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile building

block for the synthesis of a wide range of biologically active molecules.[1][2] This technical

guide provides a comprehensive overview of the physical and chemical properties, synthetic

methodologies, reactivity, and potential applications of 2-(Ethylamino)nicotinonitrile, with a

focus on its relevance to drug discovery and development.

Chemical Identity and Physical Properties
2-(Ethylamino)nicotinonitrile is a solid at room temperature with a melting point in the range

of 83-86°C.[3] It is important to distinguish this compound from its isomer, 2-

(ethylamino)isonicotinonitrile (CAS 87121-58-2), which has the cyano group at the 4-position of

the pyridine ring.[4]

Table 1: Physical and Chemical Properties of 2-
(Ethylamino)nicotinonitrile
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Property Value Source(s)

IUPAC Name
2-(Ethylamino)pyridine-3-

carbonitrile
N/A

Synonyms

2-(Ethylamino)-3-

cyanopyridine, 2-

(Ethylamino)nicotinonitrile

[3]

CAS Number 52583-89-8 [3][5]

Molecular Formula C₈H₉N₃ [3][5]

Molecular Weight 147.18 g/mol [3][5]

Melting Point 83-86 °C [3]

Appearance Not specified, likely a solid N/A

Solubility

No specific data available;

nicotinonitrile is soluble in

water, ethanol, ether, and

benzene.

N/A

Density No reliable data available N/A

Boiling Point No reliable data available N/A
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Caption: Molecular Structure of 2-(Ethylamino)nicotinonitrile.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-(Ethylamino)nicotinonitrile is not readily

available in public databases. However, the expected spectral features can be predicted based

on the analysis of its structural analogues, such as 2-aminonicotinonitrile and other substituted

2-aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine

ring, typically in the range of δ 7.0-8.5 ppm. The ethyl group will exhibit a quartet for the

methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield

region of the spectrum. The amino proton (-NH-) will likely appear as a broad singlet.

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring,

the cyano group (typically δ 115-125 ppm), and the ethyl group.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-(Ethylamino)nicotinonitrile is expected to exhibit characteristic

absorption bands for the following functional groups:

N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-N stretch: In the region of 1250-1350 cm⁻¹.
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Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z

147, corresponding to the molecular weight of the compound. Fragmentation patterns would

likely involve the loss of the ethyl group and other characteristic fragments of the pyridine ring.

Synthesis and Reactivity
Synthesis
While a specific, detailed protocol for the synthesis of 2-(Ethylamino)nicotinonitrile is not

widely published, it can be reasonably synthesized through methods analogous to those used

for other 2-amino-3-cyanopyridine derivatives. A common and efficient method is a one-pot,

multi-component reaction.[6][7]

Ethylamine +
2-Chloronicotinonitrile

Base (e.g., K₂CO₃, Et₃N)
Solvent (e.g., DMF, Acetonitrile)

Heat

Nucleophilic Aromatic Substitution 2-(Ethylamino)nicotinonitrile Aqueous Workup
Purification (Crystallization/Chromatography)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-(Ethylamino)nicotinonitrile.

Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:

To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as

dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (2-3

equivalents).

Add ethylamine (1.1-1.5 equivalents) to the reaction mixture.

Heat the mixture at a temperature ranging from 80°C to reflux for several hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 2-
(Ethylamino)nicotinonitrile.

Chemical Reactivity
The chemical reactivity of 2-(Ethylamino)nicotinonitrile is dictated by the interplay of its

functional groups: the pyridine ring, the exocyclic amino group, and the nitrile group.

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring

itself can undergo electrophilic substitution, although it is generally less reactive than

benzene. The electron-donating ethylamino group at the 2-position will activate the ring

towards electrophilic attack, primarily at the 5-position.

Amino Group: The exocyclic amino group is nucleophilic and can react with various

electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas,

respectively.

Nitrile Group: The cyano group is a versatile functional group that can undergo a variety of

transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine,

or participate in cycloaddition reactions. The proximity of the amino group allows for potential

intramolecular cyclization reactions to form fused heterocyclic systems, which is a key

aspect of its utility in medicinal chemistry.[8]

Caption: Key reactivity pathways for 2-(Ethylamino)nicotinonitrile.

Applications in Research and Drug Development
The 2-amino-3-cyanopyridine scaffold, of which 2-(Ethylamino)nicotinonitrile is a member, is

a cornerstone in the synthesis of various biologically active compounds.[2] Its derivatives have

shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[9][10] The ethylamino substituent can modulate the pharmacokinetic

and pharmacodynamic properties of the resulting molecules, such as solubility, metabolic

stability, and target binding affinity.
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The primary application of 2-(Ethylamino)nicotinonitrile is as a key intermediate in the

synthesis of more complex molecules, particularly fused heterocyclic systems like pyrido[2,3-

d]pyrimidines. These structures are present in a number of kinase inhibitors and other targeted

therapies. The nitrile group provides a convenient handle for elaboration into various functional

groups or for participating in cyclization reactions to build the desired heterocyclic core. While

specific marketed drugs directly containing the 2-(Ethylamino)nicotinonitrile fragment are not

prominent, its role as a building block in the discovery and development of new chemical

entities is significant.

Safety and Handling
2-(Ethylamino)nicotinonitrile is classified as an irritant.[5] Standard laboratory safety

precautions should be observed when handling this compound.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

First Aid:

In case of skin contact: Wash off with soap and plenty of water.

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

If inhaled: Move the person into fresh air.

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if

symptoms persist.[6]

Conclusion
2-(Ethylamino)nicotinonitrile is a valuable heterocyclic building block with significant potential

in medicinal chemistry and drug discovery. Its synthesis is achievable through established
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synthetic routes, and its chemical reactivity allows for diverse structural modifications. While

detailed public data on its specific properties are somewhat limited, its role as a key

intermediate for the synthesis of biologically active compounds is well-recognized within the

scientific community. Further research into the specific applications and biological activities of

derivatives of 2-(Ethylamino)nicotinonitrile is warranted and could lead to the development of

novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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